molecular formula C20H18ClN3O4 B7707819 ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

Cat. No.: B7707819
M. Wt: 399.8 g/mol
InChI Key: YXUCSGLPVCZNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of microorganisms and cancer cells through the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in lab experiments is its antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate. One direction is to further investigate the mechanism of action of this compound, in order to better understand how it works to inhibit the growth of microorganisms and cancer cells. Additionally, further research is needed to determine the potential toxicity of this compound, in order to better assess its safety for use in various applications. Finally, research is needed to investigate the potential use of this compound in the development of new antibiotics, antifungal drugs, and anticancer drugs.

Synthesis Methods

The synthesis of ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves the reaction between 4-chlorophenyl isocyanate and ethyl 4-(3-aminopropanamido)benzoate in the presence of triethylamine and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound.

Scientific Research Applications

Ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been studied for its potential use in scientific research. This compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have anticancer properties.

Properties

IUPAC Name

ethyl 4-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-2-27-20(26)14-5-9-16(10-6-14)22-17(25)11-12-18-23-19(24-28-18)13-3-7-15(21)8-4-13/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUCSGLPVCZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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